molecular formula C17H27N3 B3234407 N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine CAS No. 1353974-25-0

N1-(1-benzylpiperidin-4-yl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B3234407
CAS No.: 1353974-25-0
M. Wt: 273.4 g/mol
InChI Key: UFECBUBSKYACIH-UHFFFAOYSA-N
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Description

N1-(1-benzylpiperidin-4-yl) compounds are a class of organic compounds that contain a benzyl group attached to a piperidine ring . They are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzyl group attached to a piperidine ring . The exact structure would depend on the specific substituents attached to the molecule.


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific substituents present. They often participate in reactions such as acylation, reduction, and cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, similar compounds have been found to have a molecular weight of around 322.44394 g/mol .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. Some similar compounds have been found to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some similar compounds have been classified as skin irritants and may cause respiratory irritation .

Properties

IUPAC Name

N'-(1-benzylpiperidin-4-yl)-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-10-13-20(16-6-7-16)17-8-11-19(12-9-17)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFECBUBSKYACIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153638
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-25-0
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-cyclopropyl-N1-[1-(phenylmethyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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